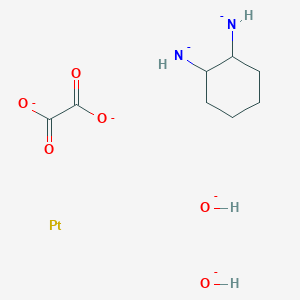
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of oxaliplatin, a well-known chemotherapy drug used primarily for the treatment of colorectal cancer. The compound is characterized by the presence of two hydroxyl groups and an oxalate ligand, which contribute to its unique chemical properties and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the reaction of oxaliplatin with hydrogen peroxide in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product. The general reaction can be represented as follows:
[ \text{Oxaliplatin} + \text{H}_2\text{O}_2 \rightarrow \text{Dihydroxy Oxaliplatin-Pt(IV)} ]
Industrial Production Methods
Industrial production of Dihydroxy Oxaliplatin-Pt(IV) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
Dihydroxy Oxaliplatin-Pt(IV) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo compounds.
Reduction: The platinum center can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo compounds, while substitution reactions can yield a variety of platinum complexes with different ligands[3][3].
科学的研究の応用
Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum-based compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound also induces oxidative stress and activates apoptotic pathways, contributing to its cytotoxic effects. Molecular targets include DNA, proteins involved in DNA repair, and various signaling pathways .
類似化合物との比較
Similar Compounds
Oxaliplatin: The parent compound, widely used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Dihydroxy Oxaliplatin-Pt(IV) is unique due to the presence of hydroxyl groups and an oxalate ligand, which enhance its solubility and reactivity. These features potentially improve its therapeutic index and reduce side effects compared to other platinum-based drugs .
特性
分子式 |
C8H14N2O6Pt-6 |
|---|---|
分子量 |
429.29 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4 |
InChIキー |
GHRWEMBJSYSPTQ-UHFFFAOYSA-J |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


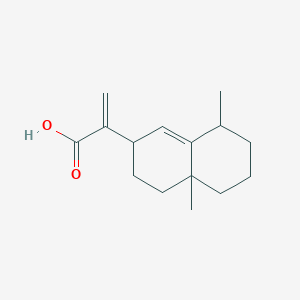
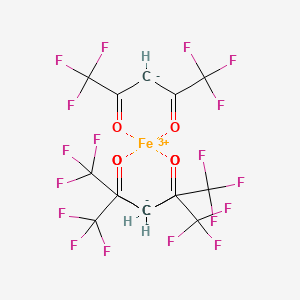
![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)
![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)
![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)
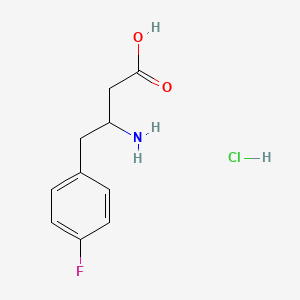
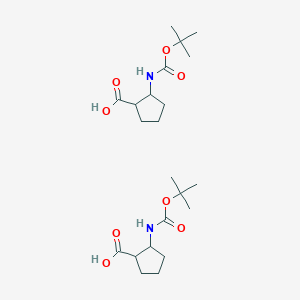
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
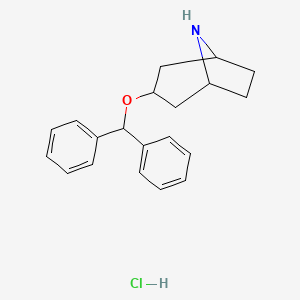


![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
